N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide
Description
Properties
IUPAC Name |
N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-14-8-6-12(7-9-14)16-11-10-15(18(22)23-16)20-17(21)13-4-2-1-3-5-13/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIQCKUGOYCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorobenzylidenemalononitrile. This intermediate is then subjected to cyclization with ethyl acetoacetate to form the pyran ring. The final step involves the reaction of the pyran intermediate with benzenecarboxamide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with hydrogenated pyran or benzene rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Structural Features
The compound features:
- A pyran ring , which is a six-membered heterocyclic compound containing one oxygen atom.
- A 4-chlorophenyl group , enhancing its reactivity and biological activity.
- A benzenecarboxamide moiety , which may improve its pharmacological properties.
Medicinal Chemistry
N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide has garnered attention for its potential therapeutic effects, particularly in:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation by interfering with specific cellular signaling pathways.
Organic Synthesis
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be tailored for specific applications in drug discovery.
Industrial Applications
In addition to its laboratory uses, this compound is being explored for its potential in developing new materials and chemical processes, particularly in polymer chemistry.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide | Similar pyran structure with additional methyl group | Antimicrobial and anticancer studies |
| N-(2-benzoyl-4-chlorophenyl)benzenecarboxamide | Benzoyl group instead of pyran | Drug development |
Uniqueness
This compound stands out due to its specific structural features, which contribute to its unique biological activities compared to similar compounds.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition zone compared to control groups, suggesting strong antibacterial properties.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The findings suggest its potential as a lead compound for developing new anticancer agents.
Mechanism of Action
The mechanism of action of N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound is compared to two primary analogs:
N-[6-(4-Bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 478043-21-9): Bromine replaces chlorine on the pyran-attached phenyl group.
4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 338747-88-9): An additional chlorine is introduced on the benzamide ring.
Comparative Physicochemical Properties
Key Observations:
- Halogen Effects: The bromophenyl analog’s higher molecular weight (370.2 vs. 325.45) reflects bromine’s larger atomic mass compared to chlorine. The dichloro variant (two Cl atoms) exhibits reduced hydrogen content (C₁₈H₁₁Cl₂NO₃ vs. C₁₈H₁₂ClNO₃), likely due to steric and electronic effects from the additional chlorine .
- Acidity :
Functional Analogs with 4-Chlorophenyl Moieties
While structurally distinct, the following compounds share the 4-chlorophenyl group and may exhibit overlapping applications:
Chlorhexidine Nitrile (C₁₆H₂₄ClN₉): A biguanide derivative with antimicrobial properties, highlighting the 4-chlorophenyl group’s role in biocidal activity .
Chlorhexidine Urea (C₁₆H₂₆ClN₉O): A urea-based analog demonstrating how functional group variations (e.g., urea vs. amide) alter solubility and target interactions .
Biological Activity
N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide, a compound with the molecular formula , is notable for its unique chemical structure, which includes a pyran ring fused with a benzene ring and a chlorophenyl group. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features:
- A pyran ring , which is a six-membered heterocyclic compound containing one oxygen atom.
- A 4-chlorophenyl group , contributing to its reactivity and biological activity.
- A benzenecarboxamide moiety , which may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of an intermediate : Reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to create 4-chlorobenzylidenemalononitrile.
- Cyclization : The intermediate undergoes cyclization with ethyl acetoacetate to form the pyran ring.
- Final reaction : The pyran intermediate is reacted with benzenecarboxamide under acidic conditions to yield the target compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structures demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Compounds within this class have shown promise as AChE inhibitors, which are crucial in treating conditions like Alzheimer's disease.
- Urease Inhibition : The same compounds have exhibited strong inhibitory effects against urease, suggesting their potential in treating urinary tract infections by inhibiting urease-producing bacteria .
Case Studies and Research Findings
- Antibacterial Screening : A recent study evaluated several synthesized compounds for their antibacterial efficacy. The most active derivatives showed IC50 values significantly lower than standard drugs, indicating their potential as effective antibacterial agents .
- Binding Interactions : Fluorescence measurements indicated strong binding interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties and stability in biological systems .
Potential Therapeutic Applications
The biological activities suggest that this compound could serve as a lead compound in drug discovery for:
Q & A
What are the common synthetic routes for N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step condensation reactions. For example, a pyran-2-one core can be functionalized via nucleophilic acyl substitution using activated benzoic acid derivatives. Key steps include:
- Step 1: Formation of the pyran-2-one ring via cyclocondensation of substituted diketones with aldehydes under acidic or basic conditions.
- Step 2: Coupling the 4-chlorophenyl moiety using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
- Step 3: Introducing the benzenecarboxamide group via amidation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .
Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., piperidine for Knoevenagel reactions) critically affect yield and purity. For instance, prolonged reflux in ethanol may improve crystallinity but risk side-product formation .
What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic, chromatographic, and crystallographic methods is required:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenyl protons at δ 7.3–7.5 ppm) and amide bond formation (NH resonance at δ 8–10 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₈H₁₃ClNO₃).
- X-ray Diffraction (XRD): Resolves stereochemistry and crystal packing, particularly for polymorph identification .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is standard for biological assays) and detects polar byproducts .
How can researchers design experiments to evaluate the compound’s biological activity, and what controls are necessary?
Answer:
Experimental Design:
- In vitro assays: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric (ITC) methods. Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO solubility ≤0.1%) .
- Cell-based assays: Test cytotoxicity (MTT assay) and mechanism of action (e.g., apoptosis via flow cytometry). Use isogenic cell lines to isolate target-specific effects .
Advanced Tip: Employ orthogonal assays (e.g., SPR for binding affinity and enzymatic assays for functional inhibition) to minimize false positives .
How should researchers address contradictory data in solubility or bioactivity across studies?
Answer:
Contradictions often arise from:
- Solubility variability: Use standardized solvents (e.g., DMSO stock solutions stored at -20°C) and confirm solubility via nephelometry. Structural analogs with methoxy groups (e.g., replacing chloro with methoxy) can improve aqueous solubility .
- Bioactivity discrepancies: Cross-validate using multiple cell lines or assay formats. For example, conflicting IC₅₀ values in cancer cells may reflect differences in membrane transporter expression .
- Synthetic impurities: Characterize batches via HPLC-MS and retest biological activity after repurification .
What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl or amine) to reduce logP while retaining target affinity. Methoxy or pyridyl substitutions are common .
- Metabolic stability: Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., ester hydrolysis). Fluorine substitution at metabolically labile positions can enhance stability .
- Prodrug approaches: Mask carboxylic acid groups as esters to improve oral bioavailability .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Core modifications: Synthesize analogs with varying substituents on the pyran ring (e.g., 6-methyl vs. 6-phenyl) to assess steric effects .
- Substituent scanning: Replace the 4-chlorophenyl group with bromo, nitro, or trifluoromethyl groups to evaluate electronic effects on binding .
- Bioisosteric replacement: Substitute the benzamide with thioamide or sulfonamide groups to modulate hydrogen-bonding interactions .
Example: A study showed that replacing 4-chlorophenyl with 4-methoxyphenyl increased solubility by 3-fold but reduced kinase inhibition potency by 50% .
What challenges arise in scaling up synthesis, and how can purity be maintained?
Answer:
Challenges:
- Intermediate instability: Protect reactive groups (e.g., amides via Fmoc) during multi-step synthesis .
- Purification bottlenecks: Replace column chromatography with recrystallization or countercurrent distribution for large batches.
Solutions:
- Optimize reaction stoichiometry (e.g., 1.2 equivalents of coupling agents to minimize excess reagent).
- Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
How can researchers investigate the compound’s interaction with biological targets at the molecular level?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized targets .
- Molecular Dynamics (MD) Simulations: Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .
- X-ray Crystallography: Co-crystallize the compound with its target (e.g., a kinase) to resolve binding-site interactions (e.g., hydrogen bonds with hinge regions) .
Example: A study on a related pyran-2-one derivative revealed a critical hydrogen bond between the carbonyl oxygen and a conserved lysine residue in the ATP-binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
